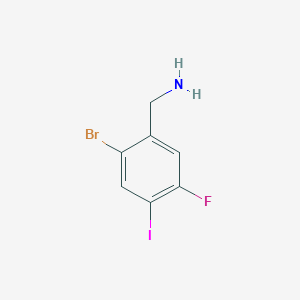

2-Bromo-5-fluoro-4-iodobenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-fluoro-4-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN It is a benzylamine derivative characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Halogenating Agents: For substitution reactions, reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine can be used.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of biologically active molecules for drug discovery.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzylamine depends on its specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For instance, in coupling reactions, the halogen atoms can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluorobenzaldehyde: Similar in structure but lacks the iodine substituent.

2-Bromo-4-fluoro-1-iodobenzene: Similar but with different functional groups attached to the benzene ring.

Uniqueness

This makes it a valuable compound for various synthetic and research purposes .

Biological Activity

2-Bromo-5-fluoro-4-iodobenzylamine is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by multiple halogen substituents, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Formula: C7H6BrFIO

Molecular Weight: 307.93 g/mol

IUPAC Name: this compound

Canonical SMILES: Cc1cc(F)c(c(c1Br)N)I

The presence of bromine, fluorine, and iodine in the structure enhances lipophilicity and may influence the compound's bioavailability and interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

A study reported that derivatives of 4-iodobenzylamine exhibited significant activity against MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. This suggests that compounds with similar structural motifs may also possess strong antimicrobial effects .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | ≤0.25 | |

| 4-Iodobenzylamine Derivative | MRSA | ≤0.25 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may interact with bacterial cell membranes or specific enzymatic pathways, disrupting normal cellular functions. The halogen substituents can enhance binding affinity to target proteins, potentially leading to inhibition of critical metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of halogenated benzylamines. The presence of halogens such as bromine and iodine has been shown to increase the lipophilicity and overall potency against microbial targets.

Research indicates that modifications to the benzylamine scaffold can significantly affect antimicrobial activity. For example, the introduction of different halogens or functional groups can alter binding interactions with bacterial enzymes or receptors .

Case Studies

- Anti-MRSA Activity : In a comparative study involving various analogs of benzylamines, those with fluorine substitutions demonstrated enhanced efficacy against MRSA strains compared to their non-fluorinated counterparts. The study concluded that fluorinated compounds could serve as promising leads in antibiotic development .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cell lines (HEK293). While some derivatives showed promising antimicrobial properties, they also exhibited varying degrees of cytotoxicity, emphasizing the need for careful evaluation during drug development .

Properties

Molecular Formula |

C7H6BrFIN |

|---|---|

Molecular Weight |

329.94 g/mol |

IUPAC Name |

(2-bromo-5-fluoro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |

InChI Key |

IWGYLIWZWADWML-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.